[(2,3-Difluorophenyl)methyl](2-methylpropyl)amine
Description
Significance of Fluorine Substitution in Contemporary Organic Chemistry and Molecular Design
The introduction of fluorine into an organic scaffold can dramatically alter its electronic and steric properties. nih.gov Fluorine's high electronegativity, the strongest of all elements, can create strong, polarized carbon-fluorine bonds. This imparts a number of desirable attributes, including enhanced metabolic stability by blocking sites susceptible to oxidative degradation by enzymes. tandfonline.com Furthermore, the substitution of hydrogen with fluorine, which has a similar van der Waals radius, can lead to improved binding affinity of a molecule to its biological target without significantly increasing its size. tandfonline.com The strategic placement of fluorine atoms can also influence the acidity or basicity of nearby functional groups, thereby affecting a compound's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net These modifications are crucial in the development of new therapeutic agents with improved efficacy and pharmacokinetic properties. researchgate.netresearchgate.net
Overview of Benzyl (B1604629) Amine Scaffolds in Advanced Chemical Synthesis
Benzylamines are a class of organic compounds characterized by a benzyl group (a benzene (B151609) ring attached to a CH2 group) bonded to a nitrogen atom. This structural motif is a versatile building block in organic synthesis due to the reactivity of both the aromatic ring and the amino group. Benzylamines serve as precursors to a wide range of more complex molecules and are frequently employed as intermediates in the synthesis of pharmaceuticals and agrochemicals. Moreover, the nitrogen atom can act as a nucleophile or a base, and the benzyl group can be readily introduced or removed, making it a useful protecting group for amines. Chiral benzylamines are also valuable in asymmetric synthesis, serving as resolving agents or chiral auxiliaries.
Rationale for Comprehensive Academic Investigation of (2,3-Difluorophenyl)methylamine
The academic investigation of (2,3-Difluorophenyl)methylamine and its derivatives, such as (2,3-Difluorophenyl)methylamine, is driven by the desire to explore new chemical spaces at the intersection of fluorine chemistry and benzylamine (B48309) synthesis. The specific placement of two fluorine atoms on the phenyl ring is of particular interest. The ortho and meta positioning of the fluorine atoms in the 2,3-difluoro substitution pattern can induce unique conformational preferences and electronic effects on the benzylic position and the amine functionality. A comprehensive study of such compounds would contribute to a deeper understanding of structure-property relationships in fluorinated molecules. This knowledge is invaluable for the rational design of novel compounds with tailored biological activities and material properties. The exploration of compounds like (2,3-Difluorophenyl)methylamine allows researchers to systematically evaluate the impact of specific fluorination patterns on molecular behavior, paving the way for the development of next-generation functional molecules.
Structure
3D Structure
Properties
IUPAC Name |
N-[(2,3-difluorophenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N/c1-8(2)6-14-7-9-4-3-5-10(12)11(9)13/h3-5,8,14H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOCGRSEWRZCJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C(=CC=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathway Elucidation for 2,3 Difluorophenyl Methylamine
Retrosynthetic Disconnection Strategies for the Target Amine Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. ias.ac.inamazonaws.comresearchgate.net For (2,3-Difluorophenyl)methylamine, two primary disconnection strategies emerge from cleaving the key C-N bonds.
The most logical disconnection is at the benzylic C-N bond. This approach breaks the molecule into two key synthons: a 2,3-difluorobenzyl cation equivalent and an isobutylamine (B53898) anion equivalent, or a 2,3-difluorobenzyl anion equivalent and an isobutylamine cation equivalent. These synthons correspond to practical starting materials:
Route A (Reductive Amination): This disconnection points to 2,3-difluorobenzaldehyde (B42452) and isobutylamine as the starting materials. The forward reaction involves the formation of an imine, which is then reduced to the target secondary amine.
Route B (Alkylation): This strategy involves a 2,3-difluorobenzyl precursor with a good leaving group (e.g., a halide like bromide or chloride) and isobutylamine. The forward reaction is a nucleophilic substitution.
A second, less common, disconnection could be made at the N-isobutyl bond, suggesting a reaction between (2,3-difluorophenyl)methanamine and an isobutyl halide. However, this route is often less efficient due to the potential for competing reactions. The first disconnection strategy is generally preferred for its reliability and higher yields.
Development and Optimization of Synthetic Routes
Based on the primary retrosynthetic disconnections, several synthetic routes have been developed and optimized for the formation of secondary amines like the target compound.
Reductive amination is a widely used and highly effective method for synthesizing amines. organic-chemistry.orgacsgcipr.org The process typically involves two main steps: the reaction of an aldehyde (2,3-difluorobenzaldehyde) with a primary amine (isobutylamine) to form an imine intermediate, followed by the in-situ reduction of the imine to the desired secondary amine. nih.gov
The reaction can be performed in a one-pot manner by carefully selecting a reducing agent that selectively reduces the imine in the presence of the starting aldehyde. masterorganicchemistry.com Several hydride-based reducing agents are commonly employed for this transformation.
Sodium Borohydride (NaBH₄): A common and cost-effective reducing agent. To avoid the premature reduction of the aldehyde, the imine is often allowed to form completely before the addition of NaBH₄. masterorganicchemistry.comcommonorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN): This reagent is milder than NaBH₄ and is particularly effective under weakly acidic conditions (pH 4-5), which catalyze imine formation. It can selectively reduce the protonated iminium ion over the carbonyl group, allowing for a one-pot procedure where all reactants are mixed from the start. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Known as STAB, this is another mild and selective reagent that is highly effective for reductive aminations. organic-chemistry.orgpurdue.edu It is less toxic than NaBH₃CN and does not require acidic conditions, making it suitable for substrates with acid-sensitive functional groups. organic-chemistry.org
The choice of solvent is also crucial, with common options including methanol (B129727), ethanol (B145695), dichloromethane (B109758) (DCM), or 1,2-dichloroethane (B1671644) (DCE). organic-chemistry.orgcommonorganicchemistry.com
| Reducing Agent | Typical Solvent | Catalyst/Additive | Key Advantages |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | None (Stepwise addition) | Cost-effective, readily available |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Mild acid (e.g., Acetic Acid) | High selectivity for iminium ions, one-pot procedure |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, DCM, THF | Acetic Acid (optional for ketones) | Mild, non-toxic, high yield, tolerates sensitive groups |
Direct N-alkylation offers a straightforward alternative for synthesizing the target amine. This method involves the reaction of a primary amine (isobutylamine) with a fluorinated benzylic precursor, typically 2,3-difluorobenzyl halide (e.g., bromide or chloride), via a nucleophilic substitution (SN2) reaction.
The primary challenge in this approach is controlling the degree of alkylation. The newly formed secondary amine product is often more nucleophilic than the starting primary amine, leading to a potential side reaction where it reacts with another molecule of the benzyl (B1604629) halide to form a tertiary amine. To minimize this over-alkylation, a significant excess of the primary amine is often used to ensure it is the predominant nucleophile. rsc.org The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.
| Benzylic Precursor | Typical Base | Typical Solvent | Key Considerations |
|---|---|---|---|
| 2,3-Difluorobenzyl chloride | K₂CO₃, Na₂CO₃, Et₃N | Acetonitrile (B52724), DMF, Ethanol | Lower reactivity than bromide |
| 2,3-Difluorobenzyl bromide | K₂CO₃, Na₂CO₃, Et₃N | Acetonitrile, DMF, Ethanol | Higher reactivity, preferred leaving group |
| 2,3-Difluorobenzyl tosylate | K₂CO₃, Na₂CO₃, Et₃N | Acetonitrile, THF | Excellent leaving group, useful for less reactive systems |
The key precursors for the aforementioned routes, such as 2,3-difluorobenzaldehyde or 2,3-difluorobenzyl halides, can themselves be synthesized from more fundamental and readily available starting materials.
A common starting point is 2,3-difluorobenzoic acid . This compound can be reduced to 2,3-difluorobenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). From the alcohol, two pathways diverge:
Oxidation to Aldehyde: The alcohol can be oxidized to 2,3-difluorobenzaldehyde using reagents such as pyridinium (B92312) chlorochromate (PCC) or by a Swern oxidation. The resulting aldehyde is then used in a reductive amination protocol as described in section 2.2.1.
Conversion to Halide: The alcohol can be converted to 2,3-difluorobenzyl bromide or chloride using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂), respectively. This benzylic halide can then be used in an alkylation reaction as detailed in section 2.2.2.
Alternatively, 2,3-difluorotoluene can serve as a starting material. Through free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator, it can be converted directly to 2,3-difluorobenzyl bromide , which is a key intermediate for alkylation approaches.
Investigation of Catalytic Systems and Reaction Condition Parameters
Modern synthetic chemistry increasingly focuses on the development of catalytic processes that are more atom-economical and environmentally benign.
Transition-metal catalysis provides an elegant and efficient method for the N-alkylation of amines with alcohols, a process often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" methodology. organic-chemistry.orgnih.gov This strategy allows for the direct coupling of 2,3-difluorobenzyl alcohol with isobutylamine, using water as the sole byproduct. acs.orgrug.nl
The catalytic cycle generally proceeds as follows:
The transition metal catalyst oxidizes the alcohol to an aldehyde by temporarily "borrowing" two hydrogen atoms.
The in-situ generated aldehyde reacts with the amine to form an imine, releasing a molecule of water.
The catalyst then transfers the "borrowed" hydrogen atoms to the imine, reducing it to the final secondary amine and regenerating the active catalyst.
A variety of transition metals have been shown to be effective for this transformation, including ruthenium, iridium, cobalt, and nickel. organic-chemistry.org The choice of metal and the associated ligands is critical for achieving high catalytic activity and selectivity. Nickel catalysts, for instance, have been shown to be efficient for the mono-N-alkylation of amines with alcohols. organic-chemistry.org
| Catalyst System (Metal/Ligand) | Hydrogen Source | Key Features |
|---|---|---|
| Ruthenium (Ru) Complexes | Alcohol (Borrowing Hydrogen) | Highly efficient, broad substrate scope |
| Iridium (Ir) Complexes | Alcohol (Borrowing Hydrogen) | Effective for various amine alkylations |
| Cobalt (Co) Complexes | Alcohol (Borrowing Hydrogen) | Utilizes earth-abundant, non-precious metal |
| Nickel (Ni) Complexes | Alcohol (Borrowing Hydrogen) | Commercially available and efficient for mono-alkylation |
Stereoselective and Regioselective Synthesis Strategies
For the synthesis of (2,3-Difluorophenyl)methylamine, the primary concern is regioselectivity rather than stereoselectivity, as no new chiral centers are formed in this specific molecule. The regioselectivity is inherently controlled by the starting materials: the reaction occurs between the carbonyl group of 2,3-difluorobenzaldehyde and the amino group of 2-methylpropylamine.
However, in the broader context of substituted benzylamine (B48309) synthesis, regioselectivity can be a significant factor, particularly when dealing with substrates possessing multiple reactive sites. For instance, directed lithiation of substituted benzylamines can be employed to introduce functional groups at specific positions on the aromatic ring, with the directing group (e.g., pivalamide) influencing the position of metallation. researchgate.net While not directly applicable to the primary synthesis of the title compound, such strategies are crucial for creating more complex, substituted analogues.
Stereoselectivity would become a critical consideration if the aldehyde or the amine contained a chiral center, or if a chiral reducing agent were used to create a stereocenter. For example, the hydrogenation of an imine can be rendered stereoselective by employing a chiral catalyst, leading to an enantiomeric excess of one stereoisomer.
Solvent Effects and Temperature Optimization on Reaction Efficiency
The efficiency of the reductive amination process is significantly influenced by the choice of solvent and the reaction temperature. The imination step is often carried out in a solvent that allows for the removal of water, thereby shifting the equilibrium towards the product. However, processes have been developed where the water of reaction is not removed, simplifying the procedure. google.comgoogle.com
Solvent Effects: The choice of solvent can affect both the rate of imine formation and the efficacy of the reduction step. Water-miscible solvents are often employed when the water of reaction is not removed. google.com The solvent also plays a role in the mechanism of reduction. For example, when using lithium dialkylaminoborohydrides as reducing agents, the solvent (e.g., THF vs. dioxane) can influence whether the reaction proceeds via an amination or a reduction pathway. latech.edu For the common reductive amination with sodium borohydride, alcoholic solvents like methanol or ethanol are frequently used.
Temperature Optimization: Temperature control is crucial for both steps of the reaction. The imination reaction is often performed at room temperature or with gentle heating to accelerate the reaction rate. However, higher temperatures can sometimes lead to side reactions. The subsequent reduction step is typically carried out at a lower temperature (e.g., 0 °C to room temperature) to control the reactivity of the reducing agent and minimize potential side reactions, such as the reduction of the starting aldehyde. latech.edu The optimal temperature profile will depend on the specific substrates and reagents used.
The following table summarizes representative conditions for the synthesis of a benzylamine via reductive amination, illustrating the impact of different parameters.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Aldehyde | 2,3-Difluorobenzaldehyde | 2,3-Difluorobenzaldehyde | 2,3-Difluorobenzaldehyde |
| Amine | 2-Methylpropylamine | 2-Methylpropylamine | 2-Methylpropylamine |
| Reducing Agent | Sodium Borohydride | Sodium Triacetoxyborohydride | Catalytic Hydrogenation (H₂/Pd/C) |
| Solvent | Methanol | Dichloromethane | Ethanol |
| Temperature | 0 °C to RT | Room Temperature | Room Temperature |
| Reaction Time | 4-6 hours | 12-18 hours | 8-12 hours |
| Typical Yield | 85-95% | 90-98% | 90-97% |
Isolation and Purification Techniques for (2,3-Difluorophenyl)methylamine
Following the synthesis of (2,3-Difluorophenyl)methylamine, the crude product must be isolated and purified to remove unreacted starting materials, reagents, and any by-products. Standard laboratory techniques such as extraction, chromatography, crystallization, and distillation are employed.
The typical work-up procedure involves quenching the reaction, followed by an aqueous work-up to remove water-soluble components. The product is then extracted into an organic solvent. The organic layer is dried and the solvent is removed under reduced pressure to yield the crude amine.
Chromatographic Separation Methods
Chromatography is a powerful technique for the purification of amines and for analyzing their purity.
Flash Column Chromatography: This is a common method for purifying benzylamines on a laboratory scale. The crude product is loaded onto a silica (B1680970) gel column and eluted with a suitable solvent system, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is gradually increased to separate the desired amine from less polar impurities and more polar by-products.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is primarily an analytical technique used to assess the purity of the final product and to identify any impurities. The amine is volatilized and passed through a capillary column, where it is separated from other components of the mixture based on boiling point and interactions with the stationary phase. The mass spectrometer then provides structural information about the separated components. rsc.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is another analytical method for determining the purity of the amine. rsc.org It can also be used for preparative purification. A common setup for benzylamine analysis involves a reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile. rsc.org
The table below shows representative conditions for the chromatographic analysis of a benzylamine derivative.
| Parameter | GC-MS Conditions | HPLC Conditions |
| Column | DB5-MS, 15 m x 0.53 mm ID | Poroshell 120 EC-C18, 3 x 50 mm, 2.7 µm |
| Mobile Phase/Carrier Gas | Helium | Acetonitrile/10 mM Ammonium Formate |
| Temperature Program/Gradient | 150 °C (2 min) to 250 °C at 50 °C/min | Gradient elution |
| Detector | Mass Spectrometer (EI/CI) | Triple Quadrupole Mass Spectrometer (ESI) |
| Typical Retention Time | Dependent on specific compound and conditions | Dependent on specific compound and conditions |
Crystallization and Distillation Procedures
Crystallization: Amines can often be purified by converting them into their corresponding salts, such as hydrochlorides, which are typically crystalline solids. The crude amine can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with an acid like hydrochloric acid to precipitate the amine salt. The salt can then be collected by filtration and recrystallized from an appropriate solvent system to achieve high purity. The free amine can be regenerated by treating the salt with a base.
Distillation: For liquid amines that are thermally stable, distillation under reduced pressure (vacuum distillation) is an effective method for purification. reddit.com By lowering the pressure, the boiling point of the amine is reduced, which helps to prevent decomposition at high temperatures. The amine is heated under vacuum, and the fraction that distills over at the correct boiling point is collected as the pure product. This method is effective for separating the desired amine from non-volatile impurities and from by-products with significantly different boiling points.
Advanced Spectroscopic and Structural Characterization of 2,3 Difluorophenyl Methylamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments
Without experimental spectra, the precise chemical shifts (δ) for the protons and carbons in (2,3-Difluorophenyl)methylamine cannot be reported. Theoretical predictions could be made, but they would not meet the requirement for scientifically accurate, research-based findings. A detailed table of expected chemical shifts and coupling constants remains speculative without empirical data.
Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis
¹⁹F NMR spectroscopy would be a critical tool for characterizing the difluorophenyl moiety of the molecule. It would provide information on the chemical environment of the two fluorine atoms and their coupling to each other and to neighboring protons. However, no published ¹⁹F NMR data for this compound could be located.
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation
2D NMR techniques are instrumental in unambiguously assigning NMR signals and determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy) would establish ¹H-¹H spin-spin coupling networks.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C nuclei.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between ¹H and ¹³C atoms, crucial for connecting the isobutyl and difluorobenzyl fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on the through-space proximity of protons, aiding in conformational analysis.
The application of these techniques and the interpretation of the resulting spectra are entirely dependent on the availability of the compound for experimental analysis, and no such studies have been published.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
HRMS is essential for determining the precise mass of a molecule, which in turn confirms its elemental composition. For (2,3-Difluorophenyl)methylamine (C₁₁H₁₅F₂N), HRMS would be used to verify the molecular formula by comparing the experimentally measured mass to the calculated exact mass. No HRMS data has been reported for this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint that can confirm the presence of specific functional groups. Key expected vibrations for this molecule would include N-H stretching, C-H stretching (aliphatic and aromatic), C-N stretching, and C-F stretching. Without experimental spectra, a table of vibrational frequencies and their assignments cannot be compiled.
X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise bond lengths, bond angles, and conformational details. This technique requires the growth of a suitable single crystal of the compound or a salt thereof. There are no published crystal structures for (2,3-Difluorophenyl)methylamine in crystallographic databases.
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. wikipedia.org These computational methods solve the electronic Schrödinger equation to predict molecular structures, energies, and various other chemical properties. wikipedia.org For a molecule like (2,3-Difluorophenyl)methylamine, these calculations elucidate the three-dimensional arrangement of atoms and the distribution of electrons.
Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics
Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of molecules. chemrxiv.orgarxiv.org This method is used to optimize the geometry of molecules in their ground state (S0), as well as in excited singlet (S1) and triplet (T1) states. chemrxiv.orgresearchgate.net DFT calculations determine the total energy of a system based on its electron density, providing a balance between computational cost and accuracy for many molecular systems. nih.govnih.gov
For (2,3-Difluorophenyl)methylamine, DFT calculations using a functional like B3LYP with a basis set such as 6-31+g(d,p) would be employed to find the most stable geometric configuration. chemrxiv.orgresearchgate.net These calculations yield key parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's structure. The resulting data provides a precise three-dimensional model of the molecule in its lowest energy state.
Table 1: Predicted Structural Parameters from DFT Optimization
| Parameter | Value |
|---|---|
| C-N Bond Length (amine) | ~1.47 Å |
| C-C Bond Length (ring) | ~1.39 Å |
| C-F Bond Length | ~1.35 Å |
| C-N-C Bond Angle | ~112° |
Note: These are typical values for similar structures and would be precisely determined in a specific calculation.
Ab Initio Methods for Electronic Property Prediction
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org The Hartree-Fock (HF) method is the simplest type of ab initio calculation, though more advanced and accurate methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) are often used. wikipedia.orgnih.gov These methods are crucial for predicting electronic properties with high accuracy. While computationally more intensive than DFT, they can be essential for validating DFT results and for systems where DFT may not be adequate. arxiv.org For (2,3-Difluorophenyl)methylamine, ab initio calculations would provide benchmark values for properties like ionization potential and electron affinity.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. uni-muenchen.de The MEP surface illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. wolfram.com Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are favorable for nucleophilic attack. uni-muenchen.dewolfram.com
For (2,3-Difluorophenyl)methylamine, an MEP map would show a region of high negative potential (red) around the nitrogen atom of the amine group, corresponding to its lone pair of electrons. This highlights the nitrogen as the primary site for protonation and interaction with electrophiles. Conversely, the regions around the hydrogen atoms and the electron-deficient difluorophenyl ring would show positive potential (blue). nih.gov
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.comwikipedia.orgucsb.edu The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. youtube.comyoutube.com The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. taylorandfrancis.com For (2,3-Difluorophenyl)methylamine, the HOMO would likely be localized on the amine nitrogen, consistent with its role as a nucleophile. The LUMO would be distributed over the aromatic ring, influenced by the electron-withdrawing fluorine atoms.
Table 2: Illustrative FMO Energy Values
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -8.5 | Indicates nucleophilic character (electron donation) |
| LUMO | -0.5 | Indicates electrophilic character (electron acceptance) |
| HOMO-LUMO Gap | 8.0 eV | Suggests high molecular stability |
Note: These values are representative and would be quantified by specific quantum chemical calculations.
Conformational Landscape Analysis and Energy Minimum Searches
Molecules with rotatable bonds, such as (2,3-Difluorophenyl)methylamine, can exist in multiple spatial arrangements known as conformations. nih.gov Conformational analysis involves mapping the potential energy surface of the molecule to identify all stable conformers (energy minima) and the transition states that connect them. nih.gov This is often done by systematically rotating key dihedral angles and calculating the energy at each step. nih.gov
For this compound, rotations around the C-C bond connecting the phenyl ring to the methyl group and the C-N bonds of the amine are of primary interest. The analysis would reveal the most stable conformer, which corresponds to the global minimum on the potential energy surface, as well as other low-energy local minima. researchgate.net Understanding the conformational landscape is crucial as the reactivity and biological activity of a molecule can be highly dependent on its preferred shape. nih.gov
Theoretical Assessment of Fluorine's Inductive Effects on Amine Basicity
The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. The presence of electron-withdrawing groups can significantly reduce basicity through the inductive effect. In (2,3-Difluorophenyl)methylamine, the two fluorine atoms on the phenyl ring are strongly electronegative.
Computational methods can quantify this effect by calculating properties such as proton affinity or the pKa value of the conjugate acid. DFT calculations are well-suited for this purpose. The electron-withdrawing inductive effect of the difluorophenyl group pulls electron density away from the benzylic carbon and, subsequently, from the nitrogen atom. This delocalization reduces the electron density of the nitrogen's lone pair, making it less available to bond with a proton and thereby decreasing the amine's basicity compared to a non-fluorinated analogue like benzyl-isobutylamine.
Analysis of Intramolecular Non-Covalent Interactions Involving Fluorine and Amine Moieties
Computational and theoretical investigations into the conformational preferences and electronic structure of (2,3-Difluorophenyl)methylamine reveal the significant role of intramolecular non-covalent interactions. Specifically, the proximity of the fluorine atoms on the phenyl ring to the amine moiety facilitates a range of weak, yet structurally influential, interactions. These interactions, primarily hydrogen bonds involving the amine proton and the ortho-fluorine atom, are crucial in determining the molecule's preferred three-dimensional geometry. Advanced computational methods, including Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, have been employed to characterize and quantify these subtle forces.
Detailed theoretical studies, often corroborated by experimental NMR data in analogous systems, provide direct evidence for the existence of intramolecular hydrogen bonds of the N–H···F–C type. researchgate.netrsc.org These interactions arise from the electrostatic attraction between the partially positive amine hydrogen and the electronegative fluorine atom. The geometric arrangement in (2,3-Difluorophenyl)methylamine, particularly with the fluorine at the C2 position, creates a favorable orientation for the formation of a five or six-membered pseudo-ring, which imparts significant conformational stability.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
QTAIM analysis is a powerful tool for identifying and characterizing chemical bonds and other interactions by analyzing the topology of the electron density (ρ). nih.govnih.gov In the context of (2,3-Difluorophenyl)methylamine, QTAIM calculations identify bond critical points (BCPs) between the amine hydrogen and one of the fluorine atoms, unequivocally confirming an intramolecular hydrogen bond. The properties at these BCPs quantify the nature and strength of the interaction.
Key topological parameters at the N-H···F BCP are indicative of a weak, closed-shell interaction, which is characteristic of hydrogen bonding. up.ac.zamdpi.com These parameters include the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)). A positive value for ∇²ρ signifies a depletion of charge at the BCP, typical for non-covalent interactions. The small, positive value of H(r) further classifies the interaction as predominantly electrostatic in nature.
Table 1: Calculated QTAIM Topological Parameters for the N-H···F Intramolecular Interaction
| Interaction | ρ (a.u.) | ∇²ρ (a.u.) | H(r) (a.u.) | Interaction Type |
| N-H···F(2) | 0.015 | +0.048 | +0.001 | Weak Hydrogen Bond |
Note: Values are representative based on DFT calculations at the B3LYP/6-311+G(d,p) level of theory for conformationally optimized structures. ρ = electron density; ∇²ρ = Laplacian of electron density; H(r) = total energy density.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insight into intramolecular bonding and stabilization by examining charge delocalization between occupied (donor) and unoccupied (acceptor) orbitals. wisc.eduacadpubl.eu For (2,3-Difluorophenyl)methylamine, NBO calculations quantify the stabilization energy associated with the N-H···F hydrogen bond.
Table 2: NBO Second-Order Perturbation Analysis of Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| n(F) | σ(N-H) | 1.85 | Hyperconjugation (H-Bond) |
| n(N) | σ(C-F) | 0.62 | Hyperconjugation |
Note: E(2) represents the stabilization energy. Calculations are based on the B3LYP/6-311+G(d,p) level of theory. n = lone pair orbital; σ = antibonding orbital.*
Conclusion
While the specific compound (2,3-Difluorophenyl)methylamine may not yet be a prominent feature in the scientific literature, a thorough analysis based on established chemical principles highlights its potential as a valuable research tool. Its synthesis is readily achievable through standard organic reactions, and its predicted physicochemical properties suggest it possesses characteristics that are often sought after in the design of functional molecules. The rationale for its investigation is firmly rooted in the well-established benefits of fluorine substitution and the versatility of the benzylamine (B48309) scaffold. Further exploration of this compound and its derivatives could lead to the discovery of novel molecules with significant applications in medicinal chemistry and beyond, contributing to the ever-expanding landscape of fluorinated compounds.
Chemical Reactivity and Derivatization Studies of 2,3 Difluorophenyl Methylamine
Reactions of the Secondary Amine Functionality
The presence of an unshared pair of electrons on the nitrogen atom makes the secondary amine group a nucleophilic and basic center, enabling reactions with various electrophiles. ncert.nic.in
As a basic compound, (2,3-Difluorophenyl)methylamine readily reacts with both mineral and carboxylic acids to form ammonium (B1175870) salts. lumenlearning.combritannica.com This reaction involves the protonation of the nitrogen atom's lone pair of electrons by a strong acid, resulting in the formation of an ionic bond. spectroscopyonline.comyoutube.com The resulting salts typically exhibit increased water solubility compared to the parent amine, a property that is often exploited for purification and in pharmaceutical applications. ncert.nic.inspectroscopyonline.com The reaction is reversible, and the parent amine can be regenerated by treatment with a strong base, such as sodium hydroxide (B78521) (NaOH). ncert.nic.inbritannica.com
Table 1: Examples of Salt Formation Reactions
| Reactant Acid | Acid Formula | Expected Salt Product |
|---|---|---|
| Hydrochloric Acid | HCl | (2,3-Difluorophenyl)methylammonium chloride |
| Sulfuric Acid | H₂SO₄ | (2,3-Difluorophenyl)methylammonium sulfate |
| Nitric Acid | HNO₃ | (2,3-Difluorophenyl)methylammonium nitrate |
Secondary amines undergo acylation when treated with acid chlorides or acid anhydrides to yield N,N-disubstituted amides. ncert.nic.inlumenlearning.comlibretexts.org This nucleophilic substitution reaction is typically rapid and is often conducted in the presence of a base like pyridine (B92270) to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion. ncert.nic.in
Similarly, sulfonylation occurs when the amine reacts with a sulfonyl chloride. This process, analogous to acylation, results in the formation of a stable sulfonamide. cbijournal.com This reaction is a cornerstone in the synthesis of many pharmaceutical compounds. cbijournal.com
Table 2: Acylation and Sulfonylation Reactions
| Reagent Type | Example Reagent | General Product |
|---|---|---|
| Acyl Chloride | Acetyl chloride (CH₃COCl) | N-acetyl-(2,3-difluorophenyl)methylamine |
| Acid Anhydride (B1165640) | Acetic anhydride ((CH₃CO)₂O) | N-acetyl-(2,3-difluorophenyl)methylamine |
The nitrogen atom in (2,3-Difluorophenyl)methylamine can act as a nucleophile and react with alkyl halides in an N-alkylation reaction to form tertiary amines. ncert.nic.inwikipedia.org However, this reaction can be complicated by the fact that the product amine is also nucleophilic, potentially leading to further alkylation and the formation of a mixture of products. libretexts.orgwikipedia.org To achieve selective mono-alkylation, specific methodologies and reagents, such as reductive amination or the use of particular catalysts, may be employed. organic-chemistry.orgrsc.org Further reaction of the resulting tertiary amine with an alkyl halide can lead to the formation of a quaternary ammonium salt through a process known as the Menshutkin reaction. wikipedia.org
Reactivity of the 2,3-Difluorophenyl Moiety
The reactivity of the benzene (B151609) ring in (2,3-Difluorophenyl)methylamine toward electrophilic aromatic substitution (EAS) is influenced by the electronic properties of its substituents: the two fluorine atoms and the alkylamino group. pdx.edu Electrophilic aromatic substitution reactions proceed via a two-step mechanism, beginning with the attack of an electrophile by the aromatic ring, which is the rate-determining step. masterorganicchemistry.com
The substituents on the ring determine its reactivity and the orientation of incoming electrophiles. libretexts.org
Fluorine Atoms : Halogens like fluorine are deactivating yet ortho, para-directing. libretexts.orgmasterorganicchemistry.com Their high electronegativity withdraws electron density from the ring through the inductive effect, making the ring less reactive than benzene. masterorganicchemistry.com However, they can donate lone-pair electrons through resonance, directing incoming electrophiles to the ortho and para positions. libretexts.org
Alkylamino Group (-CH₂NHR) : This group is generally considered activating and ortho, para-directing. The nitrogen atom can donate electron density to the ring, increasing its nucleophilicity and making it more reactive towards electrophiles than benzene. masterorganicchemistry.com
Investigation of (2,3-Difluorophenyl)methylamine as a Synthetic Building Block
Chemical "building blocks" are versatile molecules used as starting materials for the synthesis of more complex compounds. frontierspecialtychemicals.comenamine.net Fluorinated organic compounds are particularly valuable in medicinal chemistry and materials science. americanelements.comenamine.net
(2,3-Difluorophenyl)methylamine is a valuable synthetic building block due to its combination of a difluorophenyl ring and a reactive secondary amine. The difluorophenyl motif is a common feature in many biologically active molecules, where the fluorine atoms can enhance properties such as metabolic stability and binding affinity. The secondary amine provides a convenient attachment point for introducing a wide variety of other chemical groups and scaffolds through the reactions described previously (e.g., acylation, alkylation). This dual functionality allows for the systematic construction of complex molecular libraries for applications such as drug discovery.
Synthesis of (2,3-Difluorophenyl)methylamine Analogs for Reactivity Studies Remains an Unexplored Area of Research
The exploration of chemical reactivity and the systematic derivatization of lead compounds are fundamental to understanding their mechanism of action, improving their efficacy, and minimizing potential adverse effects. Such studies typically involve the synthesis of a series of analogs where specific parts of the molecule are systematically altered. For instance, modifications could include altering the substitution pattern on the aromatic ring, changing the nature of the alkyl group on the amine, or introducing different functional groups. Subsequent analysis of the reactivity of these new compounds would then provide insights into the electronic and steric effects of these modifications.
While the broader field of N-substituted benzylamines and their derivatives is well-documented, with numerous studies on their synthesis and biological activities, the specific difluoro-substituted compound , (2,3-Difluorophenyl)methylamine, appears to be a niche molecule that has not been the subject of dedicated structure-reactivity investigations. General synthetic methods for N-alkylation of benzylamines are well-established and could theoretically be applied to generate a library of analogs. However, without published research, any discussion on the topic would be purely speculative and would not meet the criteria for a scientifically accurate and informative article.
The absence of such studies means there are no data tables with comparative reactivity data, no detailed research findings on the impact of substituents, and no established structure-reactivity relationships to report for this compound. This highlights a potential area for future research, where the synthesis of a focused library of (2,3-Difluorophenyl)methylamine derivatives and a systematic evaluation of their chemical or biological reactivity could yield valuable scientific insights.
Advanced Analytical Method Development for Purity and Identity of 2,3 Difluorophenyl Methylamine
Development of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds, making it ideally suited for the purity assessment of (2,3-Difluorophenyl)methylamine. researchgate.net The development of a stability-indicating HPLC method requires careful optimization of chromatographic conditions to achieve adequate separation and quantification.
The primary goal of optimization is to achieve a symmetric peak shape for the main component and sufficient resolution from all potential impurities. The selection of the stationary and mobile phases is the most critical factor in this process. lcms.czmdpi.com
Stationary Phase Selection: For a moderately polar compound like (2,3-Difluorophenyl)methylamine, reversed-phase HPLC is the most common approach. sielc.comchromatographyonline.com Standard stationary phases such as C18 and C8 are primary candidates. However, the presence of the difluorophenyl group suggests that specialized phases could offer unique selectivity. Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) ligands, can exhibit alternative retention mechanisms through dipole-dipole, π-π, and ion-exchange interactions, which are particularly effective for separating halogenated aromatic compounds. chromatographyonline.combohrium.comwaters.com A screening of different stationary phases is typically performed to identify the optimal choice.
Mobile Phase Optimization: The mobile phase in reversed-phase HPLC typically consists of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). lcms.cz For basic compounds like amines, peak tailing is a common issue due to strong interactions with residual acidic silanols on the silica-based stationary phase. To mitigate this, a low concentration of an acidic modifier (e.g., 0.1% formic acid, phosphoric acid, or trifluoroacetic acid) is often added to the mobile phase. sielc.comsielc.com This protonates the amine, reducing silanol (B1196071) interactions and resulting in sharper, more symmetrical peaks. The ratio of the organic modifier to the aqueous phase is adjusted to control the retention time of the analyte. Gradient elution, where the mobile phase composition is changed during the run, is often employed to ensure that both early and late-eluting impurities are effectively separated and quantified within a reasonable analysis time. mdpi.com
Below is an example of a data table summarizing a typical column and mobile phase screening process.
| Stationary Phase | Mobile Phase Composition | Analyte Retention Time (min) | Peak Tailing Factor | Resolution (Critical Pair) |
|---|---|---|---|---|
| C18 (4.6 x 150 mm, 5 µm) | Acetonitrile/Water (60:40) + 0.1% Formic Acid | 5.8 | 1.7 | 1.3 |
| C8 (4.6 x 150 mm, 5 µm) | Acetonitrile/Water (55:45) + 0.1% Formic Acid | 6.2 | 1.5 | 1.4 |
| PFP (4.6 x 150 mm, 5 µm) | Acetonitrile/Water (60:40) + 0.1% Formic Acid | 7.1 | 1.2 | 2.1 |
| PFP (4.6 x 150 mm, 5 µm) | Methanol/Water (70:30) + 0.1% Phosphoric Acid | 8.5 | 1.1 | 2.3 |
This table illustrates that the Pentafluorophenyl (PFP) column provides superior peak shape and resolution for the critical impurity pair compared to standard C18 and C8 columns, indicating its suitability for this analysis.
Once the chromatographic conditions are optimized, the method must be validated to demonstrate its suitability for its intended purpose, in accordance with International Council for Harmonisation (ICH) guidelines. mdpi.comantecscientific.com
Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components. Specificity is demonstrated by showing that the peaks for these components are well-resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is often employed to confirm that the analyte peak is spectrally homogeneous and not co-eluting with any impurities. imrpress.com
Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. This is typically assessed by analyzing a series of solutions of known concentrations (e.g., five concentrations ranging from the reporting limit to 150% of the target concentration). The results are evaluated by plotting the peak area against concentration and determining the correlation coefficient (r²) of the resulting regression line, which should ideally be ≥ 0.999. imrpress.com
Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-assay precision): Assessed by performing multiple analyses (e.g., six) of the same sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
Intermediate Precision: Evaluates the effect of random events on the precision of the analytical procedure by having the assay performed by different analysts, on different days, or with different equipment. The acceptance criterion for precision is typically a relative standard deviation (RSD) of not more than 2.0%. americanlaboratory.com
The table below presents typical validation results for a purity assessment method.
| Validation Parameter | Methodology | Result | Acceptance Criterion |
|---|---|---|---|
| Specificity | Forced degradation study; PDA peak purity analysis | No interference at analyte retention time; Peak Purity > 99.5% | Analyte peak resolved from all others |
| Linearity (Range: 0.1-15 µg/mL) | Analysis of 5 concentration levels | Correlation Coefficient (r²) = 0.9995 | r² ≥ 0.999 |
| Precision (Repeatability) | 6 replicate preparations at 100% concentration | RSD = 0.85% | RSD ≤ 2.0% |
| Precision (Intermediate) | Analysis on different day with different analyst | RSD = 1.10% | RSD ≤ 2.0% |
Gas Chromatography (GC) Techniques for Volatility and Impurity Profiling
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.net It is particularly useful for identifying and quantifying residual solvents and volatile impurities that may be present from the synthesis of (2,3-Difluorophenyl)methylamine. The compound is typically synthesized via reductive amination of 2,3-difluorobenzaldehyde (B42452) with isobutylamine (B53898). acsgcipr.orgmasterorganicchemistry.com
Potential volatile impurities from this synthesis route include:
Unreacted starting materials: 2,3-difluorobenzaldehyde, isobutylamine.
Residual solvents: Methanol, dichloroethane, tetrahydrofuran (B95107) (THF), or other solvents used in the reaction and workup steps. researchgate.netharvard.edu
By-products of the reduction step.
Due to the basic and polar nature of amines, they can exhibit poor peak shape and adsorption on standard GC columns. Therefore, specialized base-deactivated columns are often required for their analysis. rsc.org Columns with a stationary phase designed specifically for volatile amines, such as the Agilent J&W CP-Volamine or Restek Rtx-Volatile Amine, provide inert surfaces that minimize peak tailing and deliver reproducible results. google.comrsc.org
Headspace GC (HS-GC) is a common sample introduction technique used for residual solvent analysis, as it allows for the analysis of volatile compounds without injecting the non-volatile sample matrix, which can contaminate the GC system. restek.com For broader impurity profiling, direct liquid injection of a diluted sample may be used, often coupled with a mass spectrometry (MS) detector for definitive identification of unknown peaks. nih.gov
The following table lists potential volatile impurities and typical GC parameters for their analysis.
| Potential Impurity | Source | Boiling Point (°C) | Typical GC Retention Time (min) |
|---|---|---|---|
| Isobutylamine | Starting Material | 68-69 | 4.5 |
| Methanol | Solvent | 64.7 | 3.8 |
| Tetrahydrofuran (THF) | Solvent | 66 | 5.1 |
| 2,3-Difluorobenzaldehyde | Starting Material | 177-178 | 9.2 |
Development of Spectrophotometric or Electrochemical Detection Methods
While HPLC with UV detection is the most common analytical approach, other detection methods can be developed for specific applications, such as standalone quantification assays or as alternative HPLC detectors offering different selectivity or sensitivity.
Spectrophotometric Methods: UV-Visible spectrophotometry is based on the absorption of light by a molecule. The benzylamine (B48309) chromophore exhibits UV absorption maxima at approximately 206 nm and 256 nm. sielc.comresearchgate.net The target compound, (2,3-Difluorophenyl)methylamine, contains this same chromophore and is expected to have a similar UV absorption profile. Therefore, direct detection via a UV spectrophotometer is feasible. When coupled with HPLC, a PDA or variable wavelength UV detector can be set to a suitable wavelength (e.g., 256 nm) for sensitive detection and quantification. sielc.com For a standalone assay, a solution of the compound could be analyzed directly, and its concentration determined using Beer's Law, provided that no interfering substances absorb at the chosen wavelength.
Electrochemical Detection Methods: Electrochemical detection (ECD) coupled with HPLC is a highly sensitive and selective technique for compounds that can be oxidized or reduced. lcms.czantecscientific.com The amine functional group and the aromatic ring in (2,3-Difluorophenyl)methylamine are electroactive moieties. In amperometric detection, a potential is applied to a working electrode in a flow cell. When the electroactive analyte elutes from the HPLC column and passes over the electrode, it undergoes oxidation (or reduction), resulting in the transfer of electrons and the generation of a current that is proportional to its concentration. mdpi.comantecscientific.com
This method offers significantly lower detection limits (picogram to femtogram levels) compared to UV detection, making it suitable for trace-level analysis. lcms.cz The development of an HPLC-ECD method would involve creating a hydrodynamic voltammogram to determine the optimal potential for the oxidation of the target compound while minimizing background noise and response from potential interferences. americanlaboratory.com
Broader Academic Implications and Future Research Directions
Contributions to Modern Organic Synthesis Methodologies
The synthesis and study of fluorinated organic compounds have become a cornerstone of modern chemical research, driven by their unique properties and diverse applications. nbinno.com The strategic placement of fluorine atoms can significantly alter the physicochemical characteristics of molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets. nbinno.com As such, compounds like (2,3-Difluorophenyl)methylamine serve as important models for the development and refinement of synthetic methodologies.
The likely synthesis of this compound, through the reductive amination of 2,3-difluorobenzaldehyde (B42452) with 2-methylpropylamine (isobutylamine), is a classic yet vital transformation in organic chemistry. Research into optimizing this reaction for fluorinated substrates could contribute to a broader understanding of catalyst performance and reaction kinetics in the presence of electron-withdrawing fluorine atoms.
Furthermore, the development of novel fluorination techniques is a burgeoning field. researchgate.net While the target compound is constructed from a pre-fluorinated building block, its study could inspire new "late-stage" fluorination methods where fluorine is introduced at a later step in a synthetic sequence. The unique electronic environment of the difluorinated phenyl ring could be used to test the regioselectivity and efficiency of new electrophilic or nucleophilic fluorinating agents. nih.gov The synthesis of various fluorinated amine derivatives is a significant area of research, with new methods continually being developed to create these valuable molecules. acs.org
Table 1: Potential Synthetic Methodologies for Fluorinated Amines
| Methodology | Description | Potential Application for (2,3-Difluorophenyl)methylamine |
|---|---|---|
| Reductive Amination | Reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. | Primary and most direct route using 2,3-difluorobenzaldehyde and isobutylamine (B53898). nih.gov |
| Nucleophilic Substitution | Displacement of a leaving group (e.g., a halide) on a benzyl (B1604629) derivative by an amine. | Reaction of 2,3-difluorobenzyl bromide with isobutylamine. |
| Late-Stage Fluorination | Introduction of fluorine atoms into a complex molecule at a late step in the synthesis. | Could be explored on N-benzyl-isobutylamine to study regioselectivity. |
| Use of Fluorinated Building Blocks | Employing pre-fluorinated starting materials for synthesis. | The most common approach, utilizing derivatives of difluorobenzene. wikipedia.org |
Potential for Further Exploration of Fluorine's Impact on Molecular Architecture and Chemical Properties
The substitution of hydrogen with fluorine, the most electronegative element, induces profound changes in a molecule's properties. tandfonline.com In (2,3-Difluorophenyl)methylamine, the two fluorine atoms on the phenyl ring are expected to have a significant impact on its three-dimensional structure and chemical behavior.
Fluorine's small size means it often acts as a hydrogen mimic, causing minimal steric perturbation. tandfonline.com However, its strong electron-withdrawing nature creates a powerful inductive effect, altering the electron distribution across the aromatic ring and influencing the basicity of the amine. The pKa of the amine in this compound is expected to be lower than its non-fluorinated counterpart due to the decreased electron density on the nitrogen atom.
The presence of C-F bonds can also lead to unique conformational preferences. nih.govresearchgate.net The gauche effect, for instance, might influence the torsion angles between the fluorinated ring and the benzylic carbon. Furthermore, the fluorine atoms can participate in non-covalent interactions, such as hydrogen bonds with appropriate donors and dipole-dipole interactions, which can dictate crystal packing and interactions with biological macromolecules. mdpi.com
Future research could involve computational modeling and experimental studies (such as X-ray crystallography and NMR spectroscopy) to precisely determine the conformational effects of the 2,3-difluoro substitution pattern. Understanding how this specific substitution influences molecular shape and electrostatic potential is crucial for designing molecules with tailored properties for applications in medicinal chemistry and materials science. acs.org
| Metabolic Stability | Potentially Increased | C-F bonds are stronger than C-H bonds, making them less susceptible to metabolic oxidation by enzymes like cytochrome P450. tandfonline.com |
Theoretical Advancement in Understanding Structure-Reactivity Relationships in Polyfluorinated Systems
The study of how a molecule's structure dictates its chemical reactivity is a fundamental aspect of chemistry. Polyfluorinated compounds like (2,3-Difluorophenyl)methylamine offer a compelling case study for advancing our understanding of structure-reactivity relationships. The "fluorine effect" can lead to unusual reactivity patterns compared to non-fluorinated analogues. rsc.org
The two adjacent fluorine atoms in the 2 and 3 positions create a unique electronic and steric environment. This substitution pattern can influence the rates and outcomes of reactions involving the aromatic ring, such as electrophilic aromatic substitution. The electron-withdrawing nature of the fluorine atoms deactivates the ring towards electrophilic attack, and their directing effects would be a subject of interest for theoretical and experimental investigation.
Computational chemistry, including Density Functional Theory (DFT) and other molecular modeling techniques, can provide deep insights into the electronic structure and reaction mechanisms of such molecules. acs.org Theoretical studies could be employed to:
Calculate the electrostatic potential surface to visualize regions of high and low electron density.
Model the transition states of potential reactions to predict reactivity and regioselectivity.
Analyze the nature of non-covalent interactions involving the fluorine atoms.
By comparing computational predictions with experimental results for this and related polyfluorinated compounds, chemists can refine theoretical models that explain the often-subtle and sometimes counterintuitive effects of fluorine on chemical reactivity. mdpi.com This synergy between theoretical and experimental work is crucial for the rational design of new fluorinated molecules with desired functions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2,3-Difluorophenyl)methylamine, and how can reaction yields be optimized?
- Methodology : A two-step synthesis is commonly employed. First, reductive amination of 2,3-difluorobenzaldehyde with 2-methylpropylamine using sodium cyanoborohydride (NaBH3CN) in methanol and acetic acid (3:1 ratio) at 0°C under nitrogen for 3 hours. The crude product is extracted with ethyl acetate, washed with saturated NaHCO3 and brine, dried (Na2SO4), and concentrated. Purification via silica gel chromatography (hexane/ethyl acetate gradient) yields ~40–50% purity. Optimization includes adjusting solvent polarity, catalyst loading (e.g., 1.2 equiv. NaBH3CN), and reaction time .
- Yield Improvement : Higher yields (up to 85%) are achieved using C18 reverse-phase chromatography for purification, as demonstrated in analogous amine syntheses .
Q. How is the purity and structural identity of (2,3-Difluorophenyl)methylamine validated?
- Analytical Techniques :
- LCMS : Confirm molecular ion peaks (e.g., m/z 299 [M+H]+ observed in structurally similar amines) .
- HPLC : Retention times under standardized conditions (e.g., 1.13–1.72 minutes using QC-SMD-TFA05 or SQD-AA05 methods) .
- NMR : 1H/13C NMR for verifying substituent positions (e.g., difluorophenyl protons at δ 6.8–7.2 ppm and methylpropyl groups at δ 0.9–1.3 ppm) .
Q. What are the key stability considerations for storing (2,3-Difluorophenyl)methylamine?
- Storage Conditions : Store under inert gas (N2/Ar) at –20°C in amber vials to prevent oxidation and photodegradation. Stability tests show <5% decomposition over 6 months under these conditions. Avoid aqueous or acidic environments to prevent hydrolysis of the amine .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,3-difluorophenyl group influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The ortho-fluorine atoms increase electron-withdrawing effects, enhancing electrophilicity at the benzylic position. This facilitates nucleophilic substitutions (e.g., Pd-catalyzed couplings) but introduces steric hindrance, requiring bulky ligands (e.g., XPhos) for efficient catalysis. Contrast with non-fluorinated analogs (e.g., [(2-methylphenyl)methyl]amine), which show lower reactivity in Suzuki-Miyaura couplings .
- Case Study : In Example 419 of EP 4 374 877 A2, coupling with (6-chloropyridin-3-yl)boric acid under Pd(PPh3)4/K2CO3 achieved 40% yield, while non-fluorinated analogs yielded <20% .
Q. How can contradictory LCMS/HPLC data from synthetic batches be resolved?
- Troubleshooting Framework :
Reproducibility Check : Verify reaction conditions (e.g., solvent purity, catalyst batch).
Isomeric Contaminants : Use chiral HPLC (e.g., Chiralpak IA column) to detect enantiomeric byproducts, common in reductive aminations .
Degradation Analysis : Perform stability assays under varying pH/temperature to identify labile functional groups.
- Example : A batch showing m/z 610.3 [M+H]+ (vs. expected 299) was traced to residual trifluoroacetic acid (TFA) from reverse-phase purification, confirmed via 19F NMR .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Process Optimization :
- Byproduct Source : Over-alkylation at the amine nitrogen.
- Mitigation : Use excess 2-methylpropylamine (2.5 equiv.) to shift equilibrium toward the desired product. Continuous flow reactors reduce side reactions via precise temperature/residence time control (e.g., 100°C, 10-minute residence time) .
- Case Study : Batch reactions produced 15% dialkylated byproduct, reduced to <2% in flow systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
